molecular formula C11H12N2O B12922649 5-Methyl-1-(4-methylphenyl)-1,2-dihydro-3H-pyrazol-3-one CAS No. 67915-96-2

5-Methyl-1-(4-methylphenyl)-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B12922649
CAS No.: 67915-96-2
M. Wt: 188.23 g/mol
InChI Key: MAXAGIZJKPDOOT-UHFFFAOYSA-N
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Description

5-Methyl-1-(p-tolyl)-1H-pyrazol-3(2H)-one is an organic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals. This particular compound features a methyl group and a p-tolyl group attached to the pyrazolone ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-(p-tolyl)-1H-pyrazol-3(2H)-one typically involves the reaction of p-tolylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazolone ring. The reaction conditions can vary, but common methods include refluxing in ethanol with a catalytic amount of acid or base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(p-tolyl)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazolone derivatives with additional functional groups, while substitution reactions can introduce various substituents on the aromatic ring.

Scientific Research Applications

5-Methyl-1-(p-tolyl)-1H-pyrazol-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Research explores its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-1-(p-tolyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-methyl-5-pyrazolone: Another pyrazolone derivative with similar chemical properties.

    4-Aminoantipyrine: Known for its analgesic and antipyretic activities.

    Phenazone: Used as an analgesic and antipyretic agent.

Uniqueness

5-Methyl-1-(p-tolyl)-1H-pyrazol-3(2H)-one is unique due to the presence of both a methyl group and a p-tolyl group, which can influence its reactivity and biological activity. This structural uniqueness can result in different pharmacological properties compared to other pyrazolone derivatives.

Properties

CAS No.

67915-96-2

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

3-methyl-2-(4-methylphenyl)-1H-pyrazol-5-one

InChI

InChI=1S/C11H12N2O/c1-8-3-5-10(6-4-8)13-9(2)7-11(14)12-13/h3-7H,1-2H3,(H,12,14)

InChI Key

MAXAGIZJKPDOOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=O)N2)C

Origin of Product

United States

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